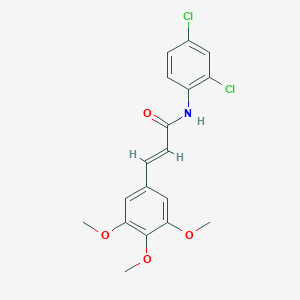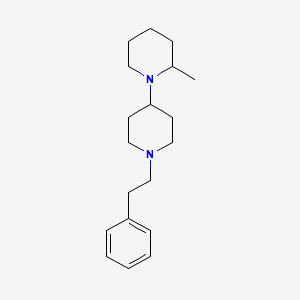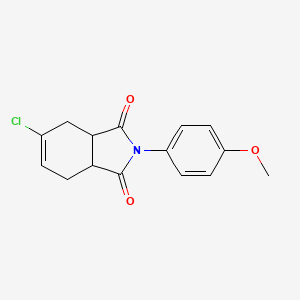
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. AG490 belongs to the family of Janus kinase (JAK) inhibitors, which are known to inhibit the activity of JAKs, a family of intracellular tyrosine kinases that play a critical role in cytokine signaling.
Scientific Research Applications
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been widely used in scientific research to investigate the role of JAKs in various cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to inhibit the activity of JAK2, a member of the JAK family that is involved in the signaling of several cytokines, including interleukin-3 (IL-3), erythropoietin (EPO), and thrombopoietin (TPO). This compound has also been shown to inhibit the activity of JAK3, a member of the JAK family that is involved in the signaling of several cytokines, including interleukin-2 (IL-2) and interleukin-4 (IL-4).
Mechanism of Action
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This compound has been shown to inhibit the phosphorylation of STAT3, a downstream signaling molecule that is activated by JAKs. STAT3 is known to play a critical role in cell proliferation, differentiation, and survival, and its activation has been implicated in the development of several types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound inhibits the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and its mechanism of action is well understood. This compound has also been shown to be effective in inhibiting the activity of JAKs in vitro and in vivo.
However, this compound also has some limitations for lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. This compound has also been shown to be cytotoxic at high concentrations, which can limit its use in some experimental systems.
Future Directions
There are several future directions for the study of N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to investigate the role of this compound in the regulation of the immune system. JAKs are known to play a critical role in the signaling of several cytokines that are involved in the regulation of the immune system, and this compound has been shown to inhibit the activity of JAKs. Another direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of tumors in animal models of cancer, and its ability to induce apoptosis in cancer cells makes it an attractive candidate for further study. Finally, the development of more selective JAK inhibitors that do not have off-target effects could help to overcome some of the limitations of this compound and other JAK inhibitors.
Synthesis Methods
N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized using a well-established method that involves the reaction of 2,4-dichloroaniline and 3,4,5-trimethoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain this compound. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVWNPNUDXKSY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![(1H-imidazol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5186678.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)